molecular formula C26H33N3O3S2 B12716321 Einecs 299-152-0 CAS No. 93857-20-6

Einecs 299-152-0

Cat. No.: B12716321
CAS No.: 93857-20-6
M. Wt: 499.7 g/mol
InChI Key: UKWGKTMQOARSQD-HVDRVSQOSA-N
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Description

Einecs 299-152-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.

Properties

CAS No.

93857-20-6

Molecular Formula

C26H33N3O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H26N2S2.C5H7NO3/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;7-4-2-1-3(6-4)5(8)9/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

UKWGKTMQOARSQD-HVDRVSQOSA-N

Isomeric SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 299-152-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 299-152-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various organic synthesis processes. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound in biochemical assays. Industrial applications could include its use in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of Einecs 299-152-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the compound’s structure and functional groups. Detailed studies on its mechanism of action would provide insights into how it exerts its effects at the molecular level.

Comparison with Similar Compounds

Einecs 299-152-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The comparison would focus on differences in reactivity, stability, and applications, providing a comprehensive understanding of its distinct properties.

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural identity of Einecs 299-152-0?

Methodological Answer:

  • Use spectroscopic methods (e.g., NMR , FT-IR , and mass spectrometry ) to confirm molecular structure and functional groups.
  • Quantify purity via HPLC or GC with standardized calibration curves.
  • Cross-validate results with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
  • For reproducibility, document instrument parameters (e.g., column type, mobile phase, detector settings) and compare against reference spectra from peer-reviewed databases.

Q. How can researchers design a controlled synthesis protocol for this compound to minimize batch variability?

Methodological Answer:

  • Establish reaction parameters (temperature, solvent, catalyst) through iterative Design of Experiments (DoE) to identify critical variables.
  • Monitor reaction progress using in-situ spectroscopic techniques (e.g., Raman spectroscopy) to detect intermediates.
  • Include negative controls (e.g., omitting catalysts) and replicate experiments (≥3 trials) to assess variability .
  • Publish detailed protocols in supplementary materials, adhering to journal guidelines for experimental reproducibility .

Q. What statistical approaches are recommended for validating the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., elevated temperature/humidity) and apply Arrhenius kinetics to predict shelf life.
  • Use multivariate analysis (e.g., PCA) to correlate degradation products with environmental factors.
  • Report confidence intervals and p-values to distinguish significant degradation pathways from random noise .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in different solvent systems be resolved?

Methodological Answer:

  • Perform solvent polarity studies to map reactivity trends (e.g., using Kamlet-Taft parameters).
  • Analyze kinetic data via Eyring plots to compare activation energies across solvents.
  • Reconcile discrepancies by cross-referencing with computational simulations (e.g., DFT calculations ) of transition states .
  • Discuss limitations of experimental setups (e.g., solvent purity, moisture content) in the discussion section .

Q. What advanced spectroscopic methods can elucidate the mechanistic pathways of this compound in catalytic reactions?

Methodological Answer:

  • Employ operando spectroscopy (e.g., XAS, EPR) to track real-time changes in oxidation states or coordination geometry.
  • Combine isotopic labeling (e.g., deuterium or ¹³C) with MS/MS fragmentation to identify intermediate species.
  • Validate mechanisms using kinetic isotope effects (KIE) and compare with theoretical models .

Q. How should researchers design a study to investigate the ecological impact of this compound degradation byproducts?

Methodological Answer:

  • Use LC-HRMS to identify degradation products in environmental samples (soil/water).
  • Conduct toxicity assays (e.g., Daphnia magna or Vibrio fischeri bioassays) to assess ecotoxicological risks.
  • Apply life cycle assessment (LCA) frameworks to quantify environmental persistence and bioaccumulation .

Q. What computational strategies are effective for predicting the supramolecular interactions of this compound with biological targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to screen binding affinities against protein databases (PDB).
  • Validate predictions with MD simulations (≥100 ns trajectories) to assess binding stability.
  • Cross-correlate with experimental data (e.g., SPR or ITC) to refine force field parameters .

Data Management and Reporting Guidelines

Q. How should researchers structure datasets for this compound to ensure reproducibility and compliance with FAIR principles?

Methodological Answer:

  • Include raw data (e.g., spectra, chromatograms) in supplementary materials with metadata (instrument settings, calibration dates).
  • Use version-controlled repositories (e.g., Zenodo, Figshare) for public access.
  • Adhere to domain-specific standards (e.g., NMReDATA for NMR spectra) .

Q. What ethical considerations apply to studies involving human-derived data related to this compound exposure?

Methodological Answer:

  • Obtain IRB approval for human subject research, detailing participant selection criteria and informed consent protocols.
  • Anonymize datasets to comply with GDPR or HIPAA regulations.
  • Disclose conflicts of interest and funding sources in the acknowledgments section .

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